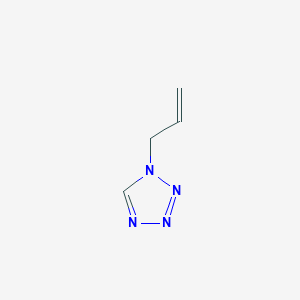

1H-Tetrazole, 1-(2-propenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Tetrazole, 1-(2-propenyl)- is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Tetrazole, 1-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Tetrazole, 1-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

1H-Tetrazole derivatives have been extensively studied for their anti-inflammatory properties. A series of tetrazole compounds have shown promising results as selective cyclooxygenase-2 (COX-2) inhibitors, with some derivatives exhibiting IC50 values as low as 2.0 μM against COX-2, making them potential candidates for pain management therapies . The synthesis of novel tetrazole derivatives has led to compounds that not only inhibit COX enzymes but also demonstrate significant anti-inflammatory activity in vivo .

Antimicrobial Activity

Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, specific tetrazoles have been evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in inhibiting the growth of pathogens like Klebsiella pneumoniae and Candida albicans . The incorporation of propenyl groups into tetrazoles may enhance their bioactivity and solubility, making them suitable for further development as antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-tetrazole derivatives. Compounds synthesized through one-pot reactions have been screened against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer), revealing significant cytotoxic activity . The antioxidant properties of these compounds also suggest a dual role in combating cancer by reducing oxidative stress while targeting cancer cells directly.

Energetic Materials

Laser-Ignitable Compounds

1H-Tetrazole derivatives are being explored for applications in energetic coordination compounds (ECCs). The synthesis of propargyl-tetrazole ligands has resulted in materials that are not only powerful but also relatively safe to handle, with the ability to be ignited by laser . This characteristic makes them suitable for use in advanced propellants and explosives where controlled ignition is crucial.

Thermal Stability and Sensitivity

The thermal stability and mechanical sensitivity of tetrazole-based materials are critical factors for their application in the field of energetic materials. Research indicates that certain tetrazole derivatives exhibit excellent thermal stability along with high nitrogen content, which is beneficial for developing safer explosive materials that can withstand various environmental conditions without compromising performance .

Synthesis Techniques

The synthesis of 1H-tetrazole derivatives often involves innovative methodologies such as one-pot multi-component reactions. These techniques not only simplify the synthesis process but also enhance the yield and purity of the final products. For example, recent advancements have demonstrated the successful synthesis of 5-substituted 1H-tetrazoles under environmentally friendly conditions using green solvents like ethanol .

Case Study 1: Anti-inflammatory Tetrazoles

A novel series of tetrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The most potent compound demonstrated an IC50 value of 2.0 μM against COX-2, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Study 2: Energetic Coordination Compounds

The development of laser-ignitable ECCs using propargyl-tetrazole ligands has shown promising results in terms of safety and efficacy. These compounds were characterized using IR spectroscopy and NMR measurements, confirming their potential application in military and aerospace industries .

Analyse Des Réactions Chimiques

1,3-Dipolar Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes to form fused heterocycles. For example:

-

Reaction with acrylonitrile under catalytic Fe₃O₄@PMO-ICS-ZnO yields bicyclic tetrazole derivatives (Table 1) .

-

Sodium azide (NaN₃) facilitates cycloaddition with nitriles at 80–100°C, producing 5-substituted tetrazoles .

Table 1: Cycloaddition Conditions and Catalysts

| Substrate | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Acrylonitrile | Fe₃O₄@PMO-ICS-ZnO | 80°C | 89% | |

| Benzaldehyde | ZnCl₂ (5 mol%) | Reflux | 78% |

Alkylation and Acylation

The tetrazole’s NH group undergoes nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives.

-

Acylation : Acetyl chloride introduces acetyl groups at the N1 position under anhydrous conditions (CH₂Cl₂, 0°C).

Key Mechanistic Notes :

-

Polar solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Steric hindrance from the propenyl group reduces reactivity at C5 .

Propenyl Group Reactivity

The allyl substituent enables:

-

Electrophilic Addition : Halogens (Cl₂, Br₂) add across the double bond in nonpolar solvents (CCl₄).

-

Polymerization : Radical-initiated polymerization forms poly(propenyltetrazole) with tunable thermal stability.

Table 2: Propenyl Group Reactions

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Halogenation | Cl₂ (1 equiv) | CCl₄, 25°C, 2 hr | 1-(2,3-dichloropropyl)-1H-tetrazole |

| Oxidation | KMnO₄ | H₂O, 60°C, 4 hr | 1-(2-oxopropyl)-1H-tetrazole |

Metal Coordination and Ligand Behavior

The tetrazole nitrogen atoms act as Lewis bases:

-

Forms complexes with Zn²⁺ , Cu²⁺ , and Fe³⁺ in aqueous ethanol, confirmed by IR and NMR .

-

Stability constants (Kstab) for Zn²⁺ complexes exceed 104 M⁻¹, indicating strong binding .

Cross-Coupling Reactions

The propenyl group participates in Pd-catalyzed couplings:

-

Heck Reaction : With aryl halides (e.g., iodobenzene), forms styrenyl tetrazoles (85–92% yield).

-

Suzuki Coupling : Boronic acids yield biaryl derivatives under mild conditions (Pd(PPh₃)₄, Na₂CO₃).

Acid/Base Behavior

-

pKa : The tetrazole NH has a pKa ~4.5, enabling deprotonation with mild bases (NaHCO₃) .

-

Deprotonation enhances solubility in polar aprotic solvents (e.g., DMSO).

Spectroscopic Characterization

-

¹H NMR : Propenyl protons resonate at δ 5.2–5.8 (multiplet), while tetrazole ring protons appear at δ 8.1–8.3.

-

IR : N–H stretch at 3200 cm⁻¹; C=C stretch (propenyl) at 1640 cm⁻¹.

Propriétés

Numéro CAS |

76457-32-4 |

|---|---|

Formule moléculaire |

C4H6N4 |

Poids moléculaire |

110.12 g/mol |

Nom IUPAC |

1-prop-2-enyltetrazole |

InChI |

InChI=1S/C4H6N4/c1-2-3-8-4-5-6-7-8/h2,4H,1,3H2 |

Clé InChI |

GCQUZKXRJRPLCV-UHFFFAOYSA-N |

SMILES canonique |

C=CCN1C=NN=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.